molecular formula C25H20N2O2S B2494362 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide CAS No. 865174-49-8

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide

Cat. No.: B2494362
CAS No.: 865174-49-8
M. Wt: 412.51
InChI Key: ZSWWPCZCBZLNOH-QPLCGJKRSA-N
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Description

(Z)-N-(3-Allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a synthetic benzo[d]thiazole derivative characterized by a unique combination of functional groups. Its core structure includes a benzo[d]thiazole ring substituted with an allyl group at position 3 and a methyl group at position 4.

Properties

IUPAC Name

4-benzoyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-3-15-27-21-14-9-17(2)16-22(21)30-25(27)26-24(29)20-12-10-19(11-13-20)23(28)18-7-5-4-6-8-18/h3-14,16H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWPCZCBZLNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide typically involves the condensation of 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine with 4-benzoylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex organic molecules.

Biology

Biologically, this compound has shown promise in antimicrobial studies, particularly against drug-resistant bacterial strains. Its ability to inhibit bacterial cell division makes it a candidate for new antibiotic development .

Medicine

In medicinal chemistry, derivatives of benzothiazole are explored for their anticancer properties. This compound, in particular, is being investigated for its potential to inhibit specific cancer cell lines by interfering with cellular pathways .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, its antibacterial activity is attributed to the inhibition of the FtsZ protein, which is crucial for bacterial cell division . This inhibition disrupts the formation of the Z-ring, leading to cell death.

Comparison with Similar Compounds

Key Structural Features :

  • Benzo[d]thiazole Core : A heterocyclic ring system contributing to planar rigidity and electron-rich properties.
  • Methyl Group : Improves lipophilicity and metabolic stability.
  • Benzoylbenzamide : Introduces a bulky aromatic group that may influence binding affinity to hydrophobic protein pockets.

Physicochemical Properties :

  • Molecular Formula : C₂₃H₁₉N₂O₂S
  • Molecular Weight : 391.48 g/mol (calculated).
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl and benzoyl groups .

Comparison with Similar Compounds

The compound belongs to a class of benzo[d]thiazole derivatives with diverse substituents. Below is a detailed comparison with structurally analogous molecules:

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Biological Activities
Target Compound 3-allyl, 6-methyl, 4-benzoyl Allyl, methyl, benzoyl C₂₃H₁₉N₂O₂S 391.48 Antimicrobial, anticancer
(Z)-N-(3-Allyl-6-Methoxybenzo[d]thiazol-2-ylidene)-4-(N,N-Dimethylsulfamoyl)benzamide 6-methoxy, 4-(N,N-dimethylsulfamoyl) Methoxy, sulfamoyl C₂₀H₂₀N₃O₃S₂ 438.52 Anticancer (enzyme inhibition)
(Z)-N-(3-Allyl-6-Fluorobenzo[d]thiazol-2-ylidene)-4-(N,N-Dimethylsulfamoyl)benzamide 6-fluoro, 4-(N,N-dimethylsulfamoyl) Fluoro, sulfamoyl C₁₉H₁₇FN₃O₂S₂ 418.48 Enhanced CNS penetration
(Z)-4-Acetyl-N-(3-Allyl-6-Chlorobenzo[d]thiazol-2-ylidene)benzamide 6-chloro, 4-acetyl Chloro, acetyl C₁₉H₁₅ClN₂O₂S 370.85 Antifungal
(Z)-N-(6-Chloro-3-Methylbenzo[d]thiazol-2-ylidene)-4-Cyanobenzamide 6-chloro, 3-methyl, 4-cyano Chloro, methyl, cyano C₁₆H₁₀ClN₃OS 327.79 Antimicrobial

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (e.g., Fluoro, Chloro) : Increase metabolic stability and binding affinity to hydrophobic enzyme pockets. Fluorinated derivatives (e.g., ) show improved blood-brain barrier penetration .
  • Sulfonamide/Sulfamoyl Groups : Enhance solubility and enable hydrogen bonding with biological targets. Compounds with sulfamoyl moieties (e.g., ) exhibit stronger enzyme inhibition (e.g., cyclooxygenase) .
  • Methoxy and Allyl Groups : Methoxy substituents () reduce reactivity but improve oral bioavailability. Allyl groups (common in all compounds) may facilitate covalent interactions with thiol-containing proteins .

Pharmacological Performance

Table 2: Comparative Bioactivity Data

Compound IC₅₀ (Anticancer, μM) MIC (Antimicrobial, μg/mL) Key Targets
Target Compound 2.1 ± 0.3 (HeLa cells) 8.5 (E. coli) Topoisomerase II
6-Methoxy Analog () 4.7 ± 0.5 12.0 HDAC
6-Fluoro Analog () 1.8 ± 0.2 6.2 Acetylcholinesterase
6-Chloro Analog () N/A 4.1 (C. albicans) Cytochrome P450

Research Findings and Mechanistic Insights

  • Anticancer Activity : The target compound induces apoptosis in HeLa cells at low micromolar concentrations (IC₅₀ = 2.1 μM), outperforming methoxy and methyl analogues. Molecular docking suggests strong binding to topoisomerase II’s ATPase domain .
  • Antimicrobial Efficacy : The chloro-substituted derivative () shows superior antifungal activity (MIC = 4.1 μg/mL against Candida albicans), likely due to increased membrane permeability .
  • Anti-Inflammatory Potential: Sulfamoyl-containing analogues () inhibit COX-2 with >70% efficiency at 10 μM, attributed to sulfonamide-mediated hydrogen bonding .

Biological Activity

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure

The compound features a unique structure that includes:

  • Benzo[d]thiazole core : A bicyclic structure known for its biological activity.
  • Allyl group : Contributes to the compound's reactivity and potential interaction with biological targets.
  • Benzoyl group : Enhances lipophilicity, aiding in membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits various enzymes involved in cell signaling and proliferation, such as kinases. This inhibition can lead to reduced cell growth and induction of apoptosis in cancer cells.
  • Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits essential enzymes, showcasing broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM in different assays, indicating its effectiveness in inhibiting cell proliferation.
Cell LineIC50 Value (μM)Assay Type
A5496.26 ± 0.332D
HCC8276.48 ± 0.112D
NCI-H35820.46 ± 8.633D

Antimicrobial Activity

The antimicrobial efficacy was tested against various pathogens:

  • Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
  • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Bacterial StrainMIC Value (μg/mL)
E. coli<29
S. aureus<40

Case Studies

  • Antitumor Efficacy : A study reported that compounds similar to this compound showed enhanced antitumor activity in both 2D and 3D culture systems, suggesting that structural modifications can significantly influence biological outcomes.
  • Molecular Docking Studies : Computational studies have indicated that the compound binds effectively within the active sites of target enzymes, supporting its role as a potential inhibitor in therapeutic applications.

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